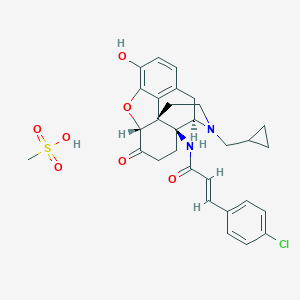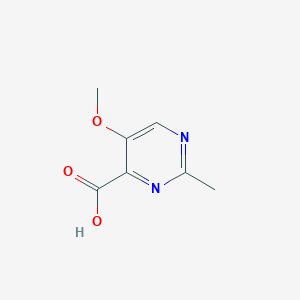
3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride is a chemical compound with the molecular formula C7BrF7. It is a clear, colorless liquid with a density of 1.929 g/mL at 25°C and a boiling point of 152-153°C . This compound is used in various chemical syntheses and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride can be synthesized by reacting fluorine and bromine with benzene under appropriate conditions . The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired substitution of hydrogen atoms with fluorine and bromine atoms.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The process may include steps such as purification and distillation to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Grignard Reagents: Used for substitution reactions to replace the bromine atom with other groups.
Organolithium Compounds: Another class of reagents used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the reagents used. For example, using a Grignard reagent can result in the formation of a new compound with a different functional group replacing the bromine atom.
Applications De Recherche Scientifique
3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the development of new pharmaceuticals and biologically active molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride exerts its effects involves its interaction with specific molecular targets. The compound’s bromine and fluorine atoms can participate in various chemical reactions, leading to the formation of new compounds with different biological or chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride
- 1-Bromo-2,4,5-trifluorobenzene
- 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
Uniqueness
3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties. This makes it particularly useful in specialized chemical syntheses and industrial applications.
Propriétés
IUPAC Name |
1-bromo-2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF7/c8-2-3(9)1(7(13,14)15)4(10)6(12)5(2)11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSSJMAUKULEMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Br)F)F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














